molecular formula C21H27FO4 B14748263 (11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione CAS No. 632-27-9

(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione

Cat. No.: B14748263
CAS No.: 632-27-9
M. Wt: 362.4 g/mol
InChI Key: RKZQIIAUELZWEU-VWUMJDOOSA-N
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Description

(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with significant pharmacological properties. It is structurally related to other corticosteroids and is known for its potent anti-inflammatory and immunosuppressive effects. This compound is often used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination at the 21st position and hydroxylation at the 11th and 17th positions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, often involving advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized forms.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Employed in the development of anti-inflammatory and immunosuppressive therapies.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A synthetic corticosteroid with a similar mechanism of action but different potency and side effects.

    Dexamethasone: Another synthetic corticosteroid known for its strong anti-inflammatory effects.

Uniqueness

(11beta)-21-Fluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination at the 21st position, which enhances its potency and stability compared to other corticosteroids. This modification also influences its pharmacokinetic properties, making it a valuable compound in therapeutic applications.

Properties

CAS No.

632-27-9

Molecular Formula

C21H27FO4

Molecular Weight

362.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H27FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1

InChI Key

RKZQIIAUELZWEU-VWUMJDOOSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CF)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CF)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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